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Introduction to N-Boc-N-bis(PEG3-OH)

N-Boc-N-bis(PEG3-OH) is a specialized polyethylene glycol (PEG) derivative that serves as a versatile

scaffold in bioconjugation chemistry. This bifunctional molecule contains a central amine group protected by

a tert-butoxycarbonyl (Boc) group and two hydrophilic PEG3 spacers terminated with hydroxyl functional

groups [1] [2]. This unique arrangement provides orthogonal reactivity—the Boc group can be selectively

removed under mild acidic conditions to reveal a reactive primary amine, while the hydroxyl groups can be

derivatized into other functional groups for conjugation [1] [2]. The PEG arms enhance aqueous solubility,

reduce steric hindrance, and improve the pharmacokinetic properties of the resulting bioconjugates [2] [3].

The compound has found particular utility in the synthesis of antibody-drug conjugates (ADCs), polymer

modification, drug delivery systems, and probe development [2] [4]. Its modular design allows researchers to

create precisely defined bioconjugates with controlled stoichiometry and architecture, addressing the

common problem of heterogeneity in traditional bioconjugation approaches [5].

Chemical and Physical Properties

Structural Characteristics
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Table 1: Chemical Properties of N-Boc-N-bis(PEG3-OH)

Property Specification

CAS Number 2093154-01-7 [1] [2]

Chemical Formula C₂₁H₄₃NO₁₀ [2]

Molecular Weight 469.57 g/mol [2]

Purity ≥95% [2]

IUPAC Name tert-butyl bis(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate [2]

Storage Conditions -20°C in a sealed, desiccated container [2]

The structure features a central carbamate linkage (Boc-protected amine) with two identical PEG3 arms

extending symmetrically, each terminated with a hydroxyl group. This symmetric design is particularly

advantageous for creating balanced, bivalent conjugates [2].

Comparative PEG Linkers

Table 2: Comparison of Related Boc-Protected PEG Reagents

Compound
Name

CAS
Number

Molecular
Weight

Key Features Applications

N-Boc-N-

bis(PEG2-OH)

275385-03-

0 [4]

293.36 g/mol

[4]

Shorter PEG arms,

cleavable ADC linker [4]

Antibody-drug

conjugates [4]

Boc-NH-PEG3-

OH

139115-92-

7 [3]

249.3 g/mol

[3]

Single PEG arm, Boc-

protected amine

Peptide synthesis,

material research [3]

Boc-N-Amido-

PEG3-azide

642091-68-

7 [6]

318.19 g/mol

[6]

Azide termination for

click chemistry

Click chemistry

applications [6]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 11 Tech Support

https://www.smolecule.com/products/s536798?utm_src=pdf-body
https://broadpharm.com/product/bp-23425
https://axispharm.com/product/n-boc-n-bispeg3-oh/
https://axispharm.com/product/n-boc-n-bispeg3-oh/
https://axispharm.com/product/n-boc-n-bispeg3-oh/
https://axispharm.com/product/n-boc-n-bispeg3-oh/
https://axispharm.com/product/n-boc-n-bispeg3-oh/
https://axispharm.com/product/n-boc-n-bispeg3-oh/
https://axispharm.com/product/n-boc-n-bispeg3-oh/
https://www.targetmol.com/compound/n-boc-n-bis%28peg2-oh%29
https://www.targetmol.com/compound/n-boc-n-bis%28peg2-oh%29
https://www.targetmol.com/compound/n-boc-n-bis%28peg2-oh%29
https://www.targetmol.com/compound/n-boc-n-bis%28peg2-oh%29
https://www.biochempeg.com/product/Boc-NH-PEG3-OH.html
https://www.biochempeg.com/product/Boc-NH-PEG3-OH.html
https://www.biochempeg.com/product/Boc-NH-PEG3-OH.html
https://fluorochem.co.uk/product/F554761/
https://fluorochem.co.uk/product/F554761/
https://fluorochem.co.uk/product/F554761/
https://www.smolecule.com/products/s536798?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Compound
Name

CAS
Number

Molecular
Weight

Key Features Applications

N-Boc-N-

bis(PEG3-acid)

2055042-

61-8 [7]

525.59 g/mol

[2]

Carboxylic acid

termination

Direct coupling to

amines [2]

Bioconjugation Principles and Strategic Planning

Bioconjugation Fundamentals

Bioconjugation refers to chemical techniques that create stable covalent links between molecules, at least

one of which is of biological origin [8]. Effective bioconjugation strategies must balance multiple factors:

reaction efficiency, bioorthogonality (minimal interference with native biological functions), and

preservation of biomolecule activity [5] [8]. Traditional bioconjugation approaches often suffer from

heterogeneity because they target multiple similar functional groups within biomolecules, resulting in

complex mixtures with variable efficacy and pharmacokinetics [5].

The development of site-specific bioconjugation methods has emerged as a solution to this heterogeneity

problem [5]. These approaches utilize unique chemical handles or specific amino acid sequences to attach

payloads at defined positions, creating more uniform conjugates with improved characteristics [5]. N-Boc-N-

bis(PEG3-OH) facilitates such controlled conjugation through its orthogonal protecting group strategy and

symmetrical branching structure.

Advantages of PEG-Based Linkers

PEG-based linkers like N-Boc-N-bis(PEG3-OH) provide several critical advantages in bioconjugation:

Enhanced Solubility: PEG moieties significantly improve aqueous solubility, reducing aggregation
issues [2] [3].

Reduced Steric Hindrance: The flexible PEG spacers minimize steric interference between
conjugated entities [2].

Improved Pharmacokinetics: PEGylation typically extends circulation half-life by reducing renal
clearance and shielding from immune recognition [2].
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Modularity: The orthogonal protection allows sequential, controlled conjugation steps [2].
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Figure 1: Strategic Overview of N-Boc-N-bis(PEG3-OH) Application in Bioconjugation

Experimental Protocols

Protocol 1: Boc Deprotection to Generate Free Amine

Objective: Remove the Boc protecting group to expose the primary amine for subsequent conjugation.
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Materials:

N-Boc-N-bis(PEG3-OH) (≥95% purity) [2]
Trifluoroacetic acid (TFA, 95%+ purity)

Dichloromethane (DCM, anhydrous)
Diethyl ether (for precipitation)

Sodium bicarbonate solution (sat. aq.)

Procedure:

Dissolution: Dissolve 50 mg of N-Boc-N-bis(PEG3-OH) in 5 mL of DCM [2].

Acid Treatment: Add 2 mL of TFA dropwise with stirring at 0°C (ice bath) [2].
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction

completion by TLC (silica gel, 10% MeOH in DCM, ninhydrin staining).
Workup: Concentrate the solution under reduced pressure to remove excess TFA and DCM.

Precipitation: Resuspend the residue in cold diethyl ether and collect the precipitate by
centrifugation.

Neutralization: Wash the solid with saturated sodium bicarbonate solution to neutralize residual acid.
Isolation: Collect the final product (N-H-N-bis(PEG3-OH)) by filtration and dry under vacuum.

Expected yield: 80-90%.

Validation: Confirm successful deprotection by NMR (disappearance of Boc methyl groups at ~1.4 ppm)

and mass spectrometry (calculated for C₁₇H₃₅NO₈: 389.24 g/mol).

Protocol 2: Hydroxyl Group Activation for Biomolecule
Conjugation

Objective: Activate terminal hydroxyl groups for efficient coupling with biomolecules.

Materials:

N-Boc-N-bis(PEG3-OH) or deprotected amine derivative

Carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC)
Anhydrous acetonitrile or DMF

Triethylamine (TEA, base catalyst)

Procedure:

Drying: Co-evaporate 50 mg of PEG compound with anhydrous toluene (3×) to remove trace water.
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Activation: Dissolve the dried material in 5 mL anhydrous acetonitrile under nitrogen atmosphere.

Reagent Addition: Add 3 equivalents of CDI or DSC followed by 0.5 equivalents of TEA.
Incubation: Stir at room temperature for 6-12 hours, monitoring by TLC.

Isolation: Concentrate under reduced pressure and purify by precipitation in cold ether.
Characterization: Confirm activation by FT-IR (appearance of imidazole carbamate carbonyl stretch

at ~1740 cm⁻¹) and NMR.

Note: The activated product can be coupled directly with amine-containing biomolecules (proteins, peptides)

in aqueous buffer (pH 8.5-9.0) for 2-4 hours at 4°C.

Protocol 3: Site-Specific Antibody Fragment Conjugation

Objective: Create a site-specific immunoconjugate using a Fab fragment, mimicking the DiPODS approach

but adapted for N-Boc-N-bis(PEG3-OH) [5].

Materials:

HER2-targeting Fab fragment (1 mg/mL in PBS, pH 7.4)

N-Boc-N-bis(PEG3-OH) (deprotected and activated following Protocols 1 & 2)
Tris(2-carboxyethyl)phosphine (TCEP, reducing agent)

Payload (e.g., fluorescent dye, drug molecule)
PD-10 desalting columns

Procedure:

Disulfide Reduction: Incubate Fab fragment (1 mg) with 5 equivalents of TCEP for 1 hour at room
temperature to partially reduce interchain disulfides [5].

Purification: Remove excess reductant using a PD-10 column equilibrated with conjugation buffer
(PBS, pH 7.4, 1 mM EDTA).

Conjugation: Immediately mix reduced Fab with activated PEG linker (5 equivalents) and desired
payload.

Incubation: React for 4 hours at 4°C with gentle agitation.
Purification: Remove unconjugated materials using size exclusion chromatography.

Analysis: Characterize conjugates by SDS-PAGE, HPLC, and bioactivity assays.
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Route A: Amine-First Strategy Route B: Hydroxyl-First Strategy
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Figure 2: Detailed Experimental Workflow for Bioconjugation Using N-Boc-N-bis(PEG3-OH)
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Quality Control and Characterization

Analytical Methods

Rigorous characterization of both intermediate compounds and final conjugates is essential for reproducible

results.

Table 3: Quality Control Parameters and Methods

Parameter Method Specification Purpose

Identity NMR Spectroscopy Corresponds to reference

structure

Confirm molecular

structure

Purity HPLC (C18 column) ≥95% [2] Quantify impurities

Molecular Weight Mass Spectrometry 469.57 g/mol (Boc-
protected) [2]

Verify identity

Boc Deprotection TLC (ninhydrin) Positive staining Confirm amine exposure

Conjugate

Stoichiometry

SDS-PAGE / SEC-

HPLC

Defined bands/peaks Determine conjugation

efficiency

Bioactivity Cell-based assays Maintained vs. native Assess functional

preservation

Troubleshooting Common Issues

Low Deprotection Efficiency:

Cause: Inadequate acid concentration or reaction time

Solution: Increase TFA concentration, extend reaction time, or add carbocation scavengers

Poor Aqueous Solubility:
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Cause: Hydrophobic payload counteracting PEG hydrophilicity

Solution: Add co-solvents (10-20% DMSO) during conjugation, then dialyze

Biomolecule Inactivation:

Cause: Excessive modification or harsh reaction conditions

Solution: Optimize molar ratio, use milder conditions (4°C, physiological pH)

Applications in Drug Development and Research

Antibody-Drug Conjugates (ADCs)

N-Boc-N-bis(PEG3-OH) serves as an excellent cleavable ADC linker for constructing homogeneous

antibody-drug conjugates [4]. The symmetrical design enables controlled drug loading, while the PEG spacer

improves water solubility of hydrophobic cytotoxins and reduces aggregation [2] [4]. Site-specific

conjugation using the orthogonal functional groups minimizes heterogeneity, potentially leading to improved

therapeutic indices compared to traditional stochastic conjugation methods [5].

Polymer Modification and Material Science

The dual hydroxyl terminals allow incorporation of PEG functionality into various polymer systems, creating

multifunctional materials with enhanced biocompatibility [2]. Applications include:

Stimuli-responsive hydrogels where the Boc group enables selective patterning
Surface modification of nanoparticles and medical devices

Dendrimer synthesis using the branched architecture as a core building block

Diagnostic Probe Development

The compound's modularity facilitates creation of multifunctional imaging probes for diagnostics [2].

Researchers can attach targeting ligands (via the amine) and contrast agents (via the hydroxyls) in a

controlled manner, producing well-defined conjugates with improved targeting and signal characteristics.
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Conclusion

N-Boc-N-bis(PEG3-OH) represents a versatile tool in the bioconjugation toolbox, offering unique

advantages through its symmetrical branched structure and orthogonal protection strategy. The detailed

protocols provided herein enable researchers to leverage this compound for creating defined, homogeneous

bioconjugates with potential applications across therapeutic development, diagnostics, and biomaterials

science. The continuing evolution of bioconjugation methodologies ensures that controlled, site-specific

approaches using such building blocks will play an increasingly important role in next-generation

biopharmaceuticals.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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